Chitoheptaose

Anti-inflammatory Myocarditis Cytokine

Researchers using heterogeneous chitosan oligosaccharide mixtures face irreproducible DP-dependent bioactivity. Chitoheptaose is a precisely defined single-DP7 species (free base MW 1146.11 Da) enabling reproducible structure-activity studies. • Optimal cardioprotective efficacy in rat myocarditis model: improves LVEF, reduces IL-1β, ROS, caspase 3. • Superior plant growth promotion: Fv/Fo +11.0%, chlorophyll +20.3% vs. lower DPs. • 10.6× stronger LjLYS6 receptor binding than chitopentaose (Kd 26 µM vs. 277 µM). • ≥95% purity, characterized by TLC, HPLC, MALDI-TOF-MS, ¹H NMR - essential reference standard.

Molecular Formula C42H79N7O29
Molecular Weight 1146.1 g/mol
Cat. No. B12385539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitoheptaose
Molecular FormulaC42H79N7O29
Molecular Weight1146.1 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O
InChIInChI=1S/C42H79N7O29/c43-9(1-50)23(59)31(10(58)2-51)73-38-18(45)26(62)33(12(4-53)68-38)75-40-20(47)28(64)35(14(6-55)70-40)77-42-22(49)30(66)36(16(8-57)72-42)78-41-21(48)29(65)34(15(7-56)71-41)76-39-19(46)27(63)32(13(5-54)69-39)74-37-17(44)25(61)24(60)11(3-52)67-37/h1,9-42,51-66H,2-8,43-49H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyPBGNKDQQCRJIHW-ZYUSNMNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chitoheptaose: Analytical Standards and Biological Activities of a Defined DP7 Chitosan Oligosaccharide


Chitoheptaose is a defined chitosan oligosaccharide (COS) composed of seven D-glucosamine units linked by β(1→4) glycosidic bonds, typically supplied as the heptahydrochloride salt for enhanced water solubility . As a single-degree-of-polymerization (DP) species, chitoheptaose is distinguished from heterogeneous COS mixtures by its precisely defined molecular weight (free base: 1146.11 Da; 7HCl salt: 1401.33 Da) and unambiguous structure, enabling reproducible, DP-specific biological investigations. Chitoheptaose serves as an analytical reference standard for HPLC method development and oligosaccharide profiling, while also exhibiting size-dependent bioactivities including anti-inflammatory, antioxidant, and plant growth-promoting effects .

Why Chitoheptaose Cannot Be Substituted with Other Chitosan Oligosaccharides


Generic substitution of chitoheptaose with other chitosan oligosaccharides—particularly heterogeneous mixtures or single-DP species of lower molecular weight—is precluded by strong DP-dependent activity profiles across multiple biological systems. In a head-to-head comparison of purified COS from chitobiose to chitooctaose, anti-inflammatory activity exhibited a strict size-dependent hierarchy (chitopentaose < chitohexaose < chitoheptaose < chitooctaose) [1]. Similarly, plant growth promotion studies revealed that DP > 3 is required for significant activity, with chitoheptaose demonstrating optimal efficacy among all COS tested [2]. Furthermore, binding affinity to the LjLYS6 ectodomain varies by an order of magnitude across DPs, with chitoheptaose displaying a Kd of 26 µM compared to 71 µM for chitohexaose and 277 µM for chitopentaose [3]. These DP-specific structure-activity relationships demonstrate that chitoheptaose is not functionally interchangeable with other COS species; selection of the precise DP is essential for achieving reproducible, activity-specific outcomes.

Quantitative Comparative Evidence for Chitoheptaose Selection


Anti-Inflammatory Activity: Chitoheptaose Outperforms Lower DP Oligosaccharides

In a direct comparative study of purified chitosan oligosaccharides (DP2 to DP8), chitoheptaose exhibited significantly greater anti-inflammatory activity than lower DP species. The activity order was established as chitopentaose < chitohexaose < chitoheptaose < chitooctaose based on reduction of pro-inflammatory cytokines [1]. Chitoheptaose demonstrated superior reduction of IL-1β, IL-17A, and IFN-γ levels while increasing the anti-inflammatory cytokine IL-10 in LPS-stimulated RAW264.7 macrophages. Critically, while chitooctaose showed the highest in vitro anti-inflammatory potency, its serum level was low in vivo, rendering chitoheptaose the most effective therapeutic agent in the rat myocarditis model [1].

Anti-inflammatory Myocarditis Cytokine

Plant Growth Promotion: Chitoheptaose Exhibits Optimal Activity Among All COS

A systematic investigation of nine single or narrow-DP chitooligomers applied to wheat seedlings revealed that DP > 3 is necessary for significant growth and photosynthesis promotion, with chitoheptaose demonstrating the optimal activity compared to all other COS samples [1]. After 7 days of chitoheptaose treatment, soluble sugar content increased by 59.4%, soluble protein by 22.0%, and chlorophyll content by 20.3% [1]. Additionally, net photosynthetic rate was significantly enhanced with Fv/Fo increased by 11.0%, qP by 18.6%, and Rfd by 14.7%, while non-photochemical quenching (NPQ) was decreased [1].

Plant growth Photosynthesis Wheat

Binding Affinity to LjLYS6 Ectodomain: Chitoheptaose Displays Stronger Interaction than Lower DP Oligomers

Measurement of dissociation constants (Kd) for the interaction between LjLYS6 ectodomain and various chitooligosaccharides revealed a clear DP-dependent affinity trend. Chitoheptaose exhibited a Kd of 26 ± 16 µM, which is substantially lower (indicating stronger binding) than chitohexaose (71 ± 38 µM) and chitopentaose (277 ± 118 µM) [1]. This represents a 2.7-fold higher affinity compared to chitohexaose and a 10.6-fold higher affinity compared to chitopentaose [1].

Lectin binding LjLYS6 Plant immunity

Antioxidant Capacity: Chitoheptaose Among the Most Effective COS for Radical Scavenging

Comparative assessment of DPPH radical scavenging activity across different chitosan oligosaccharides indicated that larger oligomers, specifically chitohexaose and chitoheptaose, possess the highest scavenging capability [1]. In a rat myocarditis model, chitoheptaose effectively reduced reactive oxygen species (ROS) and reactive nitrogen species (RNS) levels, and this reduction strongly correlated with improved cardiac parameters [2].

Antioxidant ROS scavenging DPPH

Analytical Standard Purity: Chitoheptaose Heptahydrochloride Provides Defined Reference Material

Commercially available chitoheptaose heptahydrochloride is supplied as a purified single-DP analytical standard with specified purity (typically ≥95% by HPLC) and comprehensive characterization including TLC, HPLC, MALDI-TOF-MS, and ¹H NMR spectra . This contrasts with heterogeneous COS mixtures, which contain a distribution of DP species and cannot serve as quantitative reference materials for method validation or structure-activity relationship studies.

Analytical standard HPLC Chitooligosaccharide

Elicitor Activity in Rice Cells: N-Acetylchitoheptaose Triggers Rapid Defense Gene Activation

N-acetylchitoheptaose acts as a potent biotic elicitor in suspension-cultured rice cells, inducing phytoalexin biosynthesis and rapidly activating defense-related genes. Two rice genes, EL2 and EL3, were isolated as responsive within 6 minutes of N-acetylchitoheptaose treatment [1]. Additionally, N-acetylchitooligosaccharides larger than hexaose, including N-acetylchitoheptaose, induced the formation of momilactones A and B and oryzalexins A, B, and D at concentrations as low as 10⁻⁹ to 10⁻⁶ M [2].

Elicitor Phytoalexin Rice

Recommended Application Scenarios for Chitoheptaose Based on Comparative Evidence


Cardiovascular Research: Myocarditis and Cardioprotection Studies

Chitoheptaose is the preferred chitosan oligosaccharide for in vivo cardioprotection studies due to its favorable balance of high anti-inflammatory potency and adequate serum bioavailability. In a rat myocarditis model, chitoheptaose demonstrated superior therapeutic effects compared to chitopentaose, chitohexaose, and even chitooctaose (which despite higher in vitro anti-inflammatory activity showed low serum levels) [1]. The compound effectively improves cardiac parameters including left ventricular internal dimension, ejection fraction, and fractional shortening, while reducing inflammatory cytokines (IL-1β, IL-17A, IFN-γ), oxidative factors (ROS, RNS), and apoptotic markers (caspase 3, BAX, BCL-2) [1].

Agricultural Biostimulant Development: Plant Growth and Stress Tolerance

For agricultural applications requiring optimal plant growth promotion, chitoheptaose represents the most effective single-DP chitosan oligosaccharide. Systematic comparison of nine COS preparations on wheat seedlings established chitoheptaose as the optimal DP for enhancing growth parameters, photosynthetic efficiency (Fv/Fo +11.0%, qP +18.6%, Rfd +14.7%), and biochemical composition (soluble sugar +59.4%, soluble protein +22.0%, chlorophyll +20.3%) [2]. Additionally, chitoheptaose, along with chitohexaose, demonstrates the most effective alleviation of chilling stress in wheat seedlings, suggesting broad utility in abiotic stress mitigation [3].

Plant Immunity Research: Chitin Perception and Defense Signaling

Chitoheptaose and its N-acetylated derivative serve as defined molecular tools for investigating chitin-triggered immunity in plants. N-acetylchitoheptaose is a potent elicitor that induces phytoalexin biosynthesis in rice cells at sub-micromolar concentrations (10⁻⁹-10⁻⁶ M) and activates defense gene expression within minutes [4][5]. The substantially stronger binding affinity of chitoheptaose to the LjLYS6 ectodomain (Kd = 26 µM) compared to lower DP oligomers (10.6-fold stronger than chitopentaose) [6] supports its use as a receptor-binding probe for elucidating chitin perception mechanisms in legumes and other plants.

Analytical Method Development: HPLC Standards and Oligosaccharide Profiling

Chitoheptaose heptahydrochloride, supplied at ≥95% purity with comprehensive spectral characterization (TLC, HPLC, MALDI-TOF-MS, ¹H NMR) , is an essential reference standard for developing and validating HPLC methods for chitosan oligosaccharide analysis. Unlike heterogeneous COS mixtures, the defined DP7 composition enables accurate calibration and quantification in quality control workflows. Chitoheptaose is also a key component in standard mixtures of chitin oligosaccharides (e.g., Chito II HPLC Standard containing chitopentaose, chitohexaose, and chitoheptaose) [7], facilitating method development for food, pharmaceutical, and agricultural product testing.

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